molecular formula C8H18O2Se B14716306 1-Octaneseleninic acid CAS No. 14847-10-0

1-Octaneseleninic acid

Cat. No.: B14716306
CAS No.: 14847-10-0
M. Wt: 225.20 g/mol
InChI Key: QBAOXINNSHQLNT-UHFFFAOYSA-N
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Description

1-Octaneseleninic acid is an organoselenium compound with the molecular formula C8H18O2Se It is a derivative of octane, where one of the hydrogen atoms is replaced by a seleninic acid group (-SeO2H)

Preparation Methods

The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:

  • Oxidation Reaction

      Reactants: 1-octaneselenol, hydrogen peroxide

      Conditions: Acidic medium, typically using acetic acid

      Products: this compound, water

    The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]

Chemical Reactions Analysis

1-Octaneseleninic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to selenonic acid derivatives.

    Reduction: It can be reduced back to 1-octaneselenol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The seleninic acid group can participate in substitution reactions, forming different organoselenium compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetic acid, ethanol, water

Major products formed from these reactions include selenonic acids, selenols, and various substituted organoselenium compounds.

Scientific Research Applications

1-Octaneseleninic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.

    Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.

    Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.

    Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:

    Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.

Comparison with Similar Compounds

1-Octaneseleninic acid can be compared with other organoselenium compounds such as:

    1-Octaneselenol: The precursor to this compound, which has a selenol group (-SeH) instead of a seleninic acid group.

    Selenonic Acids: These are more oxidized forms of organoselenium compounds, with a higher oxidation state of selenium.

    Selenides: Compounds where selenium is bonded to carbon, often used in different types of organic reactions.

Properties

CAS No.

14847-10-0

Molecular Formula

C8H18O2Se

Molecular Weight

225.20 g/mol

IUPAC Name

octane-1-seleninic acid

InChI

InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10)

InChI Key

QBAOXINNSHQLNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Se](=O)O

Origin of Product

United States

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